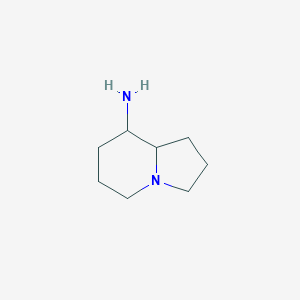
trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine: is a chemical compound with a complex structure that falls under the category of octahydroindolizines
Preparation Methods
The synthesis of trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine involves several steps and specific reaction conditions. One common synthetic route includes the hydrogenation of indolizine derivatives under high pressure and temperature conditions. Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction. The exact conditions and reagents used can vary depending on the desired purity and quantity of the final product.
Chemical Reactions Analysis
trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a suitable leaving group. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its structural similarity to naturally occurring indole derivatives. These derivatives are known for their diverse biological activities including anticancer and antimicrobial properties.
Case Study: Anticancer Activity
Research has indicated that indole derivatives can inhibit specific proteins involved in cancer cell proliferation. For instance, studies have shown that certain substituted indoles exhibit cytotoxicity against human cancer cell lines by targeting critical pathways in tumor growth and survival . The structural features of trans-1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine may enhance its efficacy as a lead compound in developing new anticancer agents.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems suggests potential applications in neuropharmacology. Its structural resemblance to known neurotransmitter precursors may allow it to modulate synaptic transmission and influence neurological disorders.
Case Study: Neurotransmitter Modulation
In vitro studies have demonstrated that compounds with similar bicyclic structures can influence serotonin and dopamine pathways. This modulation is crucial for developing treatments for conditions such as depression and anxiety disorders .
Synthetic Chemistry
This compound serves as a valuable building block in synthetic organic chemistry. It can be used to synthesize more complex molecules through various chemical reactions including cyclization and functionalization processes.
Application Example: Synthesis of Indole Derivatives
The compound can be employed in the synthesis of novel indole derivatives via electrophilic aromatic substitution reactions or cyclization processes. These derivatives are often screened for biological activity against various pathogens and cancer cell lines .
Mechanism of Action
The mechanism of action of trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
trans-1,2,3,5,6,7,8,8a-Octahydroindolizin-8-amine can be compared with other similar compounds such as:
- Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)
- Tetramethyl acetyloctahydronaphthalenes
- 2H-2,4a-Methanonaphthalen-8(5H)-one These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizin-8-amine |
InChI |
InChI=1S/C8H16N2/c9-7-3-1-5-10-6-2-4-8(7)10/h7-8H,1-6,9H2 |
InChI Key |
SHXUPEAVNUWGDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CCCN2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















